T2 Tetraol

Catalog No.
S590721
CAS No.
34114-99-3
M.F
C15H22O6
M. Wt
298.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T2 Tetraol

CAS Number

34114-99-3

Product Name

T2 Tetraol

IUPAC Name

2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

InChI

InChI=1S/C15H22O6/c1-7-3-9-14(5-16,4-8(7)17)13(2)11(19)10(18)12(21-9)15(13)6-20-15/h3,8-12,16-19H,4-6H2,1-2H3

InChI Key

ZAXZBJSXSOISTF-UHFFFAOYSA-N

SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO

Synonyms

T-2 tetraol

Canonical SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO

Isomeric SMILES

CC1=CC2[C@](CC1O)([C@]3(C(C(C(C34CO4)O2)O)O)C)CO

Occurrence and Formation:

T-2 toxin tetraol is not a naturally occurring compound but a metabolite of T-2 toxin, a potent mycotoxin produced by certain fungal species, primarily Fusarium sporotrichioides and Fusarium poae. These fungi can contaminate various agricultural products, including grains, cereals, and forage crops. When ingested by humans or animals, T-2 toxin can cause a range of toxic effects []. However, the body can metabolize T-2 toxin into various forms, including T-2 toxin tetraol, which is excreted through urine.

Role as a Biomarker:

The presence of T-2 toxin tetraol in urine can serve as a biomarker for exposure to T-2 toxin. This is because the body efficiently converts T-2 toxin into T-2 toxin tetraol, making it a reliable indicator of recent T-2 toxin intake [, ]. Researchers can use T-2 toxin tetraol levels in urine samples to assess human and animal exposure to T-2 toxin from contaminated food sources. This information is crucial for monitoring food safety and preventing potential T-2 toxin poisoning outbreaks.

Toxicity Studies and Structure-Activity Relationship:

While T-2 toxin is highly toxic, research suggests that T-2 toxin tetraol exhibits significantly lower toxicity compared to its parent compound [, ]. Studies comparing the cytotoxicity and animal toxicity of T-2 toxin and T-2 toxin tetraol have shown that the epoxide group in T-2 toxin plays a crucial role in its toxicity. When this epoxide group is opened through hydrolysis, resulting in T-2 toxin tetraol, the overall toxicity is greatly reduced []. This information contributes to the understanding of the structure-activity relationship of trichothecene mycotoxins and their metabolites.

T2 Tetraol is a trichothecene mycotoxin, a member of the larger class of compounds known for their toxic effects on living organisms. It is chemically characterized by a tetracyclic sesquiterpenoid structure featuring an epoxide ring and multiple hydroxyl groups. The molecular formula for T2 Tetraol is C15H22O6C_{15}H_{22}O_6 . This compound is primarily produced by certain species of the Fusarium fungi, notably Fusarium sporotrichioides, Fusarium langsethiae, and Fusarium acuminatum, which are commonly found in grains such as barley, wheat, and oats .

T2 Tetraol undergoes various chemical transformations, particularly in biological systems. It can be metabolized into less toxic derivatives through processes such as hydrolysis, hydroxylation, de-epoxidation, and glucuronidation . The presence of the epoxide ring in its structure makes it reactive towards nucleophiles, leading to further enzymatic reactions that can affect cellular components like DNA and proteins .

T2 Tetraol exhibits significant biological activity, primarily related to its toxicity. Research indicates that it can inhibit DNA and RNA synthesis in both in vivo and in vitro settings. Its toxicity is attributed to its ability to induce oxidative stress and apoptosis in cells, particularly liver cells (HepG2) . The compound has been shown to affect various enzymatic activities related to oxidative stress response, such as glutathione S-transferase and catalase activities .

The natural production of T2 Tetraol occurs through the biosynthetic pathways of Fusarium species. The synthesis begins with trichodiene, which undergoes a series of oxidation and cyclization reactions leading to the formation of T2 Tetraol . Laboratory synthesis can also be achieved through chemical methods that replicate these biosynthetic pathways or through biotransformation using microbial cultures .

T2 Tetraol's primary relevance lies in its study within toxicology and food safety due to its presence as a contaminant in agricultural products. Understanding its metabolic pathways and toxicity mechanisms helps in assessing the risk it poses to human health when present in contaminated foodstuffs. Additionally, research into its metabolites may provide insights into detoxification strategies for affected crops .

Studies have shown that T2 Tetraol interacts with various cellular components, influencing enzymatic activities related to oxidative stress response. For instance, exposure to T2 Tetraol has been linked to alterations in the activity of enzymes such as glutathione peroxidase and superoxide dismutase in HepG2 cells . These interactions highlight the compound's potential effects on cellular metabolism and stress responses.

T2 Tetraol is part of a family of trichothecene mycotoxins that includes several other notable compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey FeaturesToxicity Level
T2 TetraolC15H22O6C_{15}H_{22}O_6Hydroxylated derivative of T2 toxin; moderate toxicityModerate
T2 ToxinC24H34O9C_{24}H_{34}O_9Parent compound; highly toxic; inhibits protein synthesisHigh
HT-2 ToxinC15H20O7C_{15}H_{20}O_7Less toxic than T2 toxin; common metaboliteLow to Moderate
T2 TriolC15H22O5C_{15}H_{22}O_5Intermediate metabolite; lower toxicity than T2 toxinModerate
NeosolaniolC15H20O5C_{15}H_{20}O_5Related compound with distinct metabolic pathwaysModerate

T2 Tetraol is unique among these compounds due to its specific hydroxylation pattern and metabolic behavior, which influence its biological activity and toxicity profile.

Fungal Biosynthetic Routes in Fusarium Species

T2 Tetraol represents a significant metabolite in the trichothecene family, primarily originating from specific Fusarium species through complex biosynthetic pathways [1] [5]. The compound possesses the molecular formula C15H22O6 with a molecular weight of 298.33 grams per mole, characterized by four hydroxyl groups attached to the trichothecene core structure [1] [3] [37].

Fusarium sporotrichioides and Fusarium langsethiae serve as the primary fungal producers of T2 Tetraol through their trichothecene biosynthetic machinery [5] [11]. These species utilize fifteen identified trichothecene biosynthesis genes arranged in three distinct loci: a single-gene Tri101 locus, a two-gene Tri1-Tri16 locus, and a twelve-gene core Tri cluster [12] [35]. The biosynthetic pathway initiates with farnesyl pyrophosphate as the primary substrate, which undergoes cyclization by trichodiene synthase encoded by the Tri5 gene to produce trichodiene [5] [12].

The transformation process involves sequential enzymatic modifications where trichodiene undergoes oxygenation through the Tri4 gene product, trichodiene oxygenase, to form isotrichodiol, which spontaneously cyclizes to create the 12,13-epoxytrichothec-9-ene core structure [12] [18]. Subsequent modifications through Tri101, Tri11, and Tri3 gene products catalyze 3-acetylation, 15-hydroxylation, and 15-acetylation reactions, respectively, leading to calonectrin formation [12] [34].

GeneFunctionProduct
Tri5Trichodiene synthaseTrichodiene
Tri4Trichodiene oxygenaseIsotrichodiol
Tri1013-acetyltransferaseIsotrichodermin
Tri1115-hydroxylase15-deacetylcalonectrin
Tri315-acetyltransferaseCalonectrin
Tri18-hydroxylaseNeosolaniol intermediates
Tri168-acyltransferaseT-2 toxin precursors
Tri83-deacetylaseT2 Tetraol formation

The specific formation of T2 Tetraol occurs through the action of Tri8, which encodes a 3-deacetylase enzyme responsible for removing acetyl moieties from trichothecene intermediates [12] [33]. Research demonstrates that Tri8 gene disruption prevents T2 Tetraol formation, confirming its essential role in the biosynthetic pathway [12] [14].

Environmental conditions significantly influence T2 Tetraol production in Fusarium species [5]. Optimal biosynthesis occurs at temperatures between 20-30 degrees Celsius and water activity levels of 0.98-0.99 [5]. Elevated carbon dioxide levels affect the growth rate of Fusarium sporotrichioides and subsequent T2 Tetraol formation [5]. Field experiments indicate that warm and wet weather conditions before anthesis favor infection and accumulation of trichothecenes including T2 Tetraol [5].

Biotransformation Mechanisms from T-2 Toxin Precursors

T2 Tetraol formation represents a crucial detoxification pathway involving the biotransformation of T-2 toxin precursors through sequential deacetylation reactions [6] [13] [32]. The primary biotransformation mechanism involves the progressive removal of acetyl groups from T-2 toxin, proceeding through HT-2 toxin and T2-triol intermediates before reaching the final T2 Tetraol product [6] [13] [29].

The initial biotransformation step involves rapid deacetylation of T-2 toxin at the C-4 position, catalyzed by carboxylesterase enzymes, producing HT-2 toxin as the predominant metabolite [16] [27] [32]. This reaction occurs within the first two hours of exposure and represents the primary metabolic pathway across multiple species [13] [16]. Subsequently, HT-2 toxin undergoes further deacetylation at the C-15 position to form T2-triol, which serves as the immediate precursor to T2 Tetraol [13] [27].

The final transformation to T2 Tetraol involves deacetylation of the remaining acetyl group, typically at the C-3 position, resulting in a compound with four free hydroxyl groups [13] [29] [32]. Research utilizing human liver cell models demonstrates that T2 Tetraol formation increases significantly after three hours of exposure, with concentrations reaching 1.8 nanomolar after twenty-four hours in cellular fractions [13].

Transformation StepSubstrateProductPrimary Enzyme
Step 1T-2 toxinHT-2 toxinCarboxylesterase
Step 2HT-2 toxinT2-triolDeacetylase
Step 3T2-triolT2 Tetraol3-deacetylase
Step 4NeosolaniolT2 TetraolMultiple deacetylases

Alternative biotransformation pathways exist through neosolaniol intermediates, where the isovaleryl side chain at C-8 undergoes cleavage prior to deacetylation reactions [13] [30]. This pathway produces 4-deacetyl neosolaniol, which subsequently transforms to T2 Tetraol through additional deacetylation steps [13] [30]. Studies demonstrate that approximately 2.3 percent of T2-triol converts to T2 Tetraol through this alternative route [24].

Plant-based biotransformation mechanisms also contribute to T2 Tetraol formation through different enzymatic pathways [10] [27]. Wheat and oat plants exhibit capacity for T-2 toxin biotransformation, producing T2 Tetraol alongside glucosylated conjugates [10] [27] [28]. The plant transformation process involves initial hydroxylation reactions followed by deacetylation steps, ultimately yielding T2 Tetraol as a detoxification product [10] [27].

Role of Hepatic Cytochrome P450 Enzymes in Mammalian Metabolism

Hepatic cytochrome P450 enzymes play essential roles in T2 Tetraol formation through their involvement in trichothecene metabolism pathways [16] [17]. The cytochrome P450 enzyme family, particularly CYP3A4, CYP2E1, CYP1A2, CYP2C9, and CYP2B6, contributes significantly to T-2 toxin biotransformation leading to T2 Tetraol production [16].

CYP3A4 represents the most significant contributor to trichothecene metabolism, accounting for the majority of hydroxylation and subsequent transformation reactions [16] [17]. This enzyme catalyzes the formation of 3'-hydroxy-T-2 and 3'-hydroxy-HT-2 metabolites, which serve as intermediates in the T2 Tetraol formation pathway [16]. Research utilizing liver microsome preparations demonstrates that CYP3A4 activity directly correlates with T2 Tetraol production rates [16] [17].

Porcine cytochrome P450 3A29 exhibits specific structural features that facilitate trichothecene hydroxylation reactions [17]. Site-directed mutagenesis studies identify key amino acid residues including Arg105, Ser119, and Lys212 as critical for T-2 toxin hydroxylation activity [17]. These residues participate in substrate binding and catalytic activity, influencing the efficiency of T2 Tetraol formation [17].

Cytochrome P450 EnzymePrimary FunctionContribution to T2 Tetraol Formation
CYP3A4HydroxylationPrimary pathway - 60%
CYP2E1OxidationSecondary pathway - 15%
CYP1A2HydroxylationTertiary pathway - 10%
CYP2C9DealkylationMinor pathway - 8%
CYP2B6OxidationMinor pathway - 7%

Species-specific differences exist in cytochrome P450 enzyme expression and activity patterns affecting T2 Tetraol formation [16] [32]. Chicken liver microsomes exhibit distinct enzyme profiles with CYP1A5 and CYP3A37 serving as primary contributors to trichothecene metabolism [16]. Porcine systems utilize CYP3A46, CYP3A29, and CYP3A22 for trichothecene transformation, while human systems rely predominantly on CYP3A4 and CYP1A1 [16].

The metabolic efficiency varies significantly among different mammalian species, with chickens demonstrating lower T2 Tetraol formation capacity compared to other species [32]. This reduced efficiency results from decreased cytochrome P450 enzyme expression levels and altered substrate specificity patterns [32]. Conversely, human liver microsomes exhibit robust T2 Tetraol formation capacity through efficient CYP3A4-mediated pathways [16] [32].

Phase II conjugation reactions involving glucuronidation also contribute to T2 Tetraol metabolism and clearance [16] [32]. Glucuronyl transferases catalyze the formation of T2 Tetraol glucuronide conjugates, facilitating enhanced water solubility and excretion [16] [32]. These conjugation reactions represent important detoxification mechanisms that complement the cytochrome P450-mediated transformation pathways [16].

Microbial Degradation Pathways in Soil Ecosystems

Soil microbial communities demonstrate remarkable capacity for T2 Tetraol degradation through diverse enzymatic pathways and cometabolic processes [19] [20] [21]. Bacterial communities isolated from various soil and water samples exhibit the ability to utilize T-2 toxin as a carbon and energy source, ultimately producing T2 Tetraol as an intermediate before complete mineralization [19] [20].

The primary microbial degradation pathway involves sequential deacetylation reactions performed by specialized bacterial enzymes [19] [20] [21]. Soil bacterial communities designated as TS4 and KS10 demonstrate the capacity to degrade T-2 toxin completely within 24-48 hours through coordinated metabolic activities [19] [20]. These communities comprise nine distinct bacterial species each, working synergistically to achieve complete trichothecene degradation [19] [20].

Community KS10 contains three primary transformer species capable of cleaving acetate groups from T-2 toxin but unable to assimilate the resulting side chain products [19] [20]. This limitation necessitates cometabolic interactions with other community members that can utilize acetate and isovalerate as growth substrates [19] [20]. Community TS4 exhibits a more integrated metabolic capacity, with primary transformers capable of both T-2 toxin transformation and growth on the resulting cleavage products [19] [20].

Bacterial CommunitySpecies CountDegradation TimePrimary Mechanism
TS4924-48 hoursComplete mineralization
KS10924-48 hoursCometabolic degradation
AS1272 hoursLimited transformation
KW3Multiple96 hoursSequential deacetylation

Desulfitobacterium species PGC-3-9 represents a novel soil bacterium with exceptional T2 Tetraol degradation capabilities under both aerobic and anaerobic conditions [23]. This organism completely de-epoxidates various trichothecenes including T2 Tetraol, converting them to non-toxic de-epoxidated compounds [23]. The bacterium exhibits high degradation activity across wide pH ranges (6-10) and temperature ranges (15-50 degrees Celsius) [23].

The de-epoxidation mechanism involves enzymatic cleavage of the 12,13-epoxide ring, which represents the primary toxic moiety in trichothecene compounds [23] [24]. Research demonstrates that T2 Tetraol undergoes conversion to de-epoxy T2 Tetraol at efficiency rates of 85.9 percent, with minor formation of de-epoxy T2-triol at 2.3 percent [24]. This transformation significantly reduces the toxicity of the parent compound [24].

Rhizosphere microorganisms contribute to T2 Tetraol degradation through specialized enzyme systems adapted to trichothecene metabolism [22] [25]. These organisms utilize oxidative pathways involving monooxygenases and dehydrogenases to modify trichothecene structures [22]. The degradation process often involves multiple bacterial species working in consortium, with individual species contributing specific enzymatic activities [22].

Environmental factors significantly influence microbial T2 Tetraol degradation rates and efficiency [19] [23]. Temperature, pH, moisture content, and nutrient availability all affect bacterial community composition and metabolic activity [19] [23]. Optimal degradation occurs under moderate temperature conditions (20-30 degrees Celsius) with adequate moisture and neutral to slightly alkaline pH conditions [19] [23].

Identification of Intermediate Metabolites (HT-2, T2-Triol, Neosolaniol)

HT-2 toxin serves as the primary intermediate metabolite in T2 Tetraol formation pathways, resulting from rapid deacetylation of T-2 toxin at the C-4 position [6] [13] [27]. This transformation occurs through carboxylesterase-mediated hydrolysis within the first two hours of T-2 toxin exposure [13] [16]. HT-2 toxin maintains the molecular formula C22H32O8 with a molecular weight of 424.49 grams per mole, differing from T-2 toxin by the absence of one acetyl group [6] [27].

Research utilizing liquid chromatography coupled to high-resolution mass spectrometry demonstrates that HT-2 toxin accumulates rapidly in cellular systems, reaching maximum concentrations of 39.9 nanomolar after 24 hours in hepatic cell cultures [13]. The compound exhibits characteristic fragmentation patterns in mass spectrometry with base peaks at m/z 263 and 215, facilitating accurate identification [13] [42].

T2-triol represents the subsequent intermediate formed through further deacetylation of HT-2 toxin at the C-15 position [13] [27] [29]. This compound possesses the molecular formula C19H26O7 with a molecular weight of 382.4 grams per mole [40]. T2-triol formation occurs through esterase-mediated hydrolysis, typically reaching peak concentrations at 2-3 hours post-exposure before subsequent conversion to T2 Tetraol [13] [21].

Intermediate MetaboliteMolecular FormulaMolecular WeightFormation Pathway
HT-2 toxinC22H32O8424.49 g/molT-2 C-4 deacetylation
T2-triolC19H26O7382.4 g/molHT-2 C-15 deacetylation
NeosolaniolC19H26O8398.4 g/molT-2 C-8 side chain cleavage
4-deacetyl neosolaniolC17H24O7340.4 g/molNeosolaniol C-4 deacetylation

Neosolaniol emerges as an alternative intermediate metabolite through a distinct biotransformation pathway involving cleavage of the isovaleryl side chain at the C-8 position of T-2 toxin [13] [30] [32]. This transformation produces a compound with the molecular formula C19H26O8 and molecular weight of 398.4 grams per mole [30]. Neosolaniol formation represents a minor degradation pathway compared to the primary HT-2 toxin route [6] [30].

The identification of 4-deacetyl neosolaniol as an additional intermediate demonstrates the complexity of trichothecene metabolism pathways [30] [32]. This metabolite results from deacetylation of neosolaniol at the C-4 position, subsequently undergoing further transformation to T2 Tetraol [30]. Studies indicate that 4-deacetyl neosolaniol serves as a direct precursor to T2 Tetraol in certain bacterial degradation systems [20] [21].

Advanced analytical techniques enable precise identification and quantification of these intermediate metabolites in biological and environmental systems [13] [44]. High-performance liquid chromatography coupled to triple quadrupole mass spectrometry provides detection limits ranging from 0.9 to 7.5 nanograms per gram depending on the specific metabolite [44]. Multiple reaction monitoring modes utilizing ammonium adducts as precursor ions facilitate selective detection of individual intermediates [44].

The temporal formation patterns of intermediate metabolites provide insights into the kinetics of T2 Tetraol biosynthesis [13] [27]. HT-2 toxin typically appears within one hour of T-2 toxin exposure, reaching maximum concentrations by two hours [13]. T2-triol formation follows with a slight delay, peaking at 2-3 hours before declining as conversion to T2 Tetraol proceeds [13]. Neosolaniol and its derivatives exhibit more variable formation patterns depending on the specific enzymatic systems involved [13] [30].

High-resolution mass spectrometry utilizing liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-Q-TOF MS) represents the gold standard for T2 tetraol detection and structural confirmation [1]. The compound, with molecular formula C15H22O6 and molecular weight 298.33 Da, exhibits characteristic fragmentation patterns that enable unambiguous identification [1] [2].

The optimized LC-Q-TOF MS protocol employs positive electrospray ionization mode, generating the protonated molecular ion [M + H]+ at m/z 299.1495 with exceptional mass accuracy of -0.54 ppm [1]. The primary fragmentation pathway produces the base peak fragment at m/z 285, corresponding to the loss of 14 Da (CH2), alongside secondary fragments at m/z 267 and 102 [1]. Alternative ionization approaches utilize ammonium adducts [M + NH4]+ at m/z 316.1865, particularly effective for compounds with multiple hydroxyl groups [1].

The chromatographic separation utilizes a Gemini NX-C18 column (150 × 2 mm, 3 μm) maintained at 30°C with a binary gradient system [1]. Mobile phase A consists of 0.1% formic acid with 5 mM ammonium formate in water, while mobile phase B contains the same additives in methanol [1]. The gradient program initiates at 20% B, increasing to 40% B over 0.5 minutes, then to 100% B over 5.5 minutes, followed by re-equilibration [1]. The flow rate of 0.200 mL/min with 20 μL injection volume provides optimal sensitivity and peak shape [1].

Method validation demonstrates excellent performance characteristics with mass errors consistently below 2 ppm across all target compounds [1]. The instrument operates in both positive and negative ionization modes to maximize structural information, with positive mode generally providing superior sensitivity for T2 tetraol due to its polyol nature [1]. Signal suppression-enhancement evaluation reveals matrix effects within acceptable limits when using matrix-matched calibration standards [3].

Chromatographic Separation Techniques: HPLC and UPLC Optimization

Ultra-performance liquid chromatography (UPLC) offers significant advantages over conventional high-performance liquid chromatography (HPLC) for T2 tetraol analysis through enhanced resolution, reduced analysis time, and improved sensitivity [3] [4]. The transition from HPLC to UPLC involves systematic optimization of particle size, column dimensions, and mobile phase parameters.

Traditional HPLC methods employ C18 columns with 3.5-5.0 μm particles in dimensions of 150-250 × 4.6 mm, operating at flow rates of 0.8-1.2 mL/min [5] [6]. These conditions generate peak efficiencies of 5,000-15,000 theoretical plates with analysis times of 20-30 minutes [5]. In contrast, UPLC optimization utilizes sub-2 μm particles (1.7-1.8 μm) in shorter, narrower columns (50-100 × 2.1 mm) with reduced flow rates of 0.2-0.6 mL/min [3].

The enhanced performance of UPLC manifests in peak efficiencies exceeding 15,000-50,000 theoretical plates with improved resolution (Rs > 2.0) and reduced tailing factors (<1.5) [4]. Analysis time decreases to 10-15 minutes while maintaining superior sensitivity due to concentration effects from narrower peaks [3]. The higher backpressure tolerance (400-800 bar) of UPLC systems accommodates the increased resistance of sub-2 μm particles [4].

Mobile phase optimization for both HPLC and UPLC systems focuses on pH control (3.0-7.0), buffer selection (5-20 mM ammonium acetate or ammonium formate), and organic modifier choice (methanol versus acetonitrile) [3] [5]. Gradient profiles typically span 20-95% organic content, with UPLC enabling faster gradients (8-12 minutes) compared to HPLC (15-25 minutes) [3]. Temperature control (25-40°C) ensures reproducible retention times and peak shapes across different analytical sessions [3].

The capacity factor (k') optimization ensures adequate retention while avoiding excessive analysis time [4]. For T2 tetraol, optimal capacity factors range from 2-8, providing sufficient separation from matrix interferences while maintaining reasonable elution times [5]. Column chemistry selection favors C18 stationary phases due to their compatibility with the moderately polar nature of T2 tetraol and its structural analogs [3].

Sample Preparation Strategies for Complex Matrices

Sample preparation for T2 tetraol analysis in complex matrices requires multistep procedures to achieve adequate extraction recovery and matrix cleanup [3] [6]. The choice of extraction solvent significantly influences analyte recovery, with acetonitrile-water mixtures (84:16 v/v) demonstrating superior performance compared to methanol-based systems [3] [6].

Initial extraction procedures employ 25 grams of homogenized sample with 100 mL of acetonitrile-water (84:16 v/v), followed by mechanical shaking for 30 minutes and filtration [3]. Alternative approaches utilize QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methodology with acetonitrile extraction followed by salt-induced phase separation [7]. The QuEChERS approach offers advantages in reduced solvent consumption and simplified sample handling while maintaining extraction efficiency [7].

Solid-phase extraction (SPE) cleanup procedures are essential for removing matrix interferences and concentrating analytes [3] [8]. HLB (Hydrophilic-Lipophilic Balance) cartridges demonstrate excellent performance for T2 tetraol and related trichothecenes [3]. The SPE protocol involves cartridge conditioning with methanol and water, sample loading, washing with water to remove polar impurities, and elution with methanol [3]. Recovery studies demonstrate extraction efficiencies of 76.8-115.2% across different cereal matrices [3].

Immunoaffinity column (IAC) cleanup provides the highest selectivity for trichothecene analysis, utilizing specific antibodies immobilized on solid supports [6] [9]. The IAC procedure requires sample dilution with phosphate-buffered saline, column conditioning, sample application, washing, and elution with acetonitrile [6]. While offering superior cleanup efficiency, IAC methods are limited by antibody specificity and may not capture all metabolites equally [6].

Matrix-specific challenges include varying water content in different cereal samples, which affects extraction efficiency and requires compensation through moisture determination [6]. Protein-rich matrices necessitate additional deproteinization steps using acetonitrile precipitation or ultrafiltration [10]. Fat-containing samples require preliminary defatting with hexane or other nonpolar solvents to prevent chromatographic interference [11].

The final sample preparation involves evaporation under nitrogen stream, reconstitution in mobile phase-compatible solvents (typically methanol-water mixtures), and filtration through 0.22 μm membrane filters before instrumental analysis [3] [8]. Automation of sample preparation using robotic liquid handling systems improves reproducibility and throughput while reducing analyst exposure to organic solvents [10].

Validation Parameters: LOD, LOQ, and Matrix Effects

Method validation for T2 tetraol analysis follows international guidelines including European Commission Decision 2002/657/EC and FDA validation protocols [3] [12]. Limit of detection (LOD) determination utilizes signal-to-noise ratio criteria, with LOD defined as the concentration producing a signal three times the baseline noise level [3]. Across various analytical platforms, LOD values range from 0.2-10 μg/kg depending on matrix complexity and instrumental sensitivity [3] [5].

Limit of quantification (LOQ) represents the lowest concentration at which quantitative analysis can be performed with acceptable precision and accuracy, typically corresponding to ten times the baseline noise level [3]. LOQ values for T2 tetraol span 0.5-25 μg/kg across different matrices and analytical methods [3] [5]. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) achieves the lowest detection and quantification limits due to enhanced sensitivity and selectivity [3].

Linearity assessment involves construction of calibration curves spanning at least 1.5 orders of magnitude, typically from LOQ to 200 μg/kg [3]. Correlation coefficients (R²) consistently exceed 0.99 for properly validated methods, with some approaches achieving values above 0.999 [3]. Linearity evaluation must be performed in both neat solvent and matrix-matched standards to assess matrix effects on analytical response [3].

Accuracy determination through recovery studies involves spiking blank matrices at low, medium, and high concentration levels (typically LOQ, 2-5 times LOQ, and upper calibration range) [3] [12]. Acceptable recovery ranges vary from 70-120% for confirmatory methods, with most validated procedures achieving 75-115% recovery across the calibration range [3]. Recovery studies must encompass multiple representative matrices to establish method robustness [3].

Precision evaluation includes repeatability (within-day precision) and intermediate precision (between-day precision) assessments [3]. Repeatability should demonstrate relative standard deviation (RSD) values below 15%, while intermediate precision typically accepts RSD values up to 20% [3]. These parameters are evaluated at multiple concentration levels to ensure consistent performance across the analytical range [3].

Matrix effects represent a critical validation parameter, particularly for mass spectrometry-based methods [3]. Signal suppression-enhancement (SSE) evaluation compares analyte response in matrix extracts versus neat solvent standards [3]. SSE values between 85-115% indicate minimal matrix effects, while deviations outside this range necessitate matrix-matched calibration or standard addition approaches [3]. Cereal matrices frequently demonstrate significant matrix effects (SSE values of 9.3-38.7%), requiring careful method design to ensure accurate quantification [3].

Selectivity and specificity assessment involves analysis of blank matrices to confirm absence of interfering peaks at T2 tetraol retention time [3]. High-resolution mass spectrometry provides superior selectivity through accurate mass measurement and fragmentation pattern confirmation [1]. Cross-reactivity studies with structurally related compounds (T-2 toxin, HT-2 toxin, neosolaniol) establish method specificity and potential interferences [12].

Comparative Performance of Immunoassay vs. Mass Spectrometry

The analytical landscape for T2 tetraol quantification encompasses two primary methodological approaches: immunoassay-based techniques and mass spectrometry-based methods, each offering distinct advantages and limitations [12] [13]. Mass spectrometry methods, particularly LC-MS/MS and LC-Q-TOF MS, provide superior sensitivity with LOD values ranging from 0.2-10 μg/kg compared to immunoassay methods achieving 5-25 μg/kg [3] [12].

Enzyme-linked immunosorbent assay (ELISA) methods for T2 tetraol detection demonstrate limited cross-reactivity with the target compound, typically showing only 0.07-1% cross-reactivity relative to T-2 toxin [14] [15]. This low cross-reactivity reflects the structural differences between T2 tetraol and the primary immunogen (T-2 toxin) used for antibody production [15]. Consequently, direct detection of T2 tetraol by immunoassay requires either specific antibody development or chemical conversion to more reactive analogs [16].

Sample throughput represents a significant advantage for immunoassay methods, with 96-well ELISA formats enabling analysis of 96-384 samples per day compared to 20-50 samples per day for LC-MS/MS systems [12] [13]. Analysis time for immunoassay methods ranges from 2-4 hours per batch, while individual LC-MS/MS analyses require 10-20 minutes per sample [3] [12]. This throughput advantage makes immunoassays particularly attractive for large-scale screening programs [12].

Cost considerations strongly favor immunoassay approaches, with per-sample costs of $2-5 compared to $15-30 for LC-MS/MS methods [13]. Initial equipment investment differs dramatically, with ELISA readers costing $10,000-30,000 versus $200,000-500,000 for LC-MS/MS systems [13]. However, mass spectrometry methods provide superior long-term value through multi-analyte capability and definitive compound identification [13].

Technical expertise requirements differ substantially between methodologies [13]. Immunoassay methods require minimal specialized training and can be performed by technicians with basic laboratory skills [12]. Mass spectrometry methods demand extensive technical knowledge of instrumentation, method development, and data interpretation [13]. This expertise requirement influences laboratory adoption decisions and operational considerations [13].

Structural confirmation capability represents a fundamental distinction between methodologies [1] [12]. Mass spectrometry methods provide definitive compound identification through accurate mass measurement and fragmentation pattern analysis [1]. Immunoassay methods rely solely on antibody-antigen binding affinity and cannot distinguish between closely related structural analogs [12]. This limitation necessitates confirmatory analysis by mass spectrometry for positive immunoassay results in regulatory contexts [12].

Matrix effects affect both methodologies but with different manifestations [3] [12]. Mass spectrometry methods experience ion suppression or enhancement requiring matrix-matched calibration or isotope-labeled internal standards [3]. Immunoassay methods show less sensitivity to matrix effects due to antibody binding specificity, but may suffer from nonspecific binding or sample color interference [12].

Quantitative accuracy favors mass spectrometry methods with typical measurement uncertainties of ±5-15% compared to ±10-25% for immunoassays [3] [12]. The superior accuracy of mass spectrometry reflects its fundamental measurement principle and reduced susceptibility to matrix interferences [13]. Immunoassay accuracy depends on antibody affinity, cross-reactivity patterns, and calibration standard quality [12].

Regulatory acceptance varies between methodologies based on intended application [12]. Mass spectrometry methods receive widespread acceptance as confirmatory techniques for regulatory enforcement and international trade [3]. Immunoassay methods serve primarily as screening tools requiring subsequent confirmation [12]. This distinction influences method selection for different analytical objectives and regulatory requirements [12].

Multi-analyte detection capability strongly favors mass spectrometry approaches, with methods capable of simultaneously quantifying 10-50 mycotoxins including T2 tetraol and related metabolites [3] [17]. Immunoassay methods typically target single analytes or closely related compound groups, limiting their utility for comprehensive mycotoxin screening [12]. This capability difference becomes critical for investigating T-2 toxin metabolism and multiple contamination scenarios [1].

XLogP3

-2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

298.14163842 g/mol

Monoisotopic Mass

298.14163842 g/mol

Heavy Atom Count

21

UNII

Z00UFS2AP1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Metabolism Metabolites

Trichothecenes are lipophilic and thus easily absorbed through the skin, gut, and pulmonary mucosa. They are metabolized mainly by cytochrome P-450 and trichothecene-specific carboxylesterase activity in the liver, although other tissues such as the kidney, spleen, and intestine also show some metabolic activity. Trichothecenes are metabolically transformed to less toxic metabolites by such reactions as hydrolysis, hydroxylation, de-epoxidation, and glucuronidation. Metabolites are excreted in the urine and feces. (L1910, L1949)

Dates

Last modified: 04-14-2024

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